molecular formula C15H11Li B14298227 lithium;2-phenyl-1H-inden-1-ide CAS No. 124886-03-9

lithium;2-phenyl-1H-inden-1-ide

Cat. No.: B14298227
CAS No.: 124886-03-9
M. Wt: 198.2 g/mol
InChI Key: CFJNNECDDHWVGF-UHFFFAOYSA-N
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Description

Lithium;2-phenyl-1H-inden-1-ide is an organolithium compound that features a lithium atom bonded to a 2-phenyl-1H-inden-1-ide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-phenyl-1H-inden-1-ide typically involves the reaction of 2-phenyl-1H-indene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen. The reaction is often performed in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-phenyl-1H-inden-1-ide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of functionalized organic compounds .

Scientific Research Applications

Lithium;2-phenyl-1H-inden-1-ide has several scientific research applications:

Mechanism of Action

The mechanism by which lithium;2-phenyl-1H-inden-1-ide exerts its effects involves the nucleophilic nature of the lithium-bound carbon atom. This nucleophilic center can attack electrophilic sites in other molecules, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • Lithium;2-phenyl-1H-indol-1-ide
  • Lithium;2-phenyl-1H-inden-3-ide
  • Lithium;2-phenyl-1H-inden-2-ide

Uniqueness

Lithium;2-phenyl-1H-inden-1-ide is unique due to its specific structural features and reactivity profile. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, selectivity, and the types of products formed in chemical reactions .

Properties

CAS No.

124886-03-9

Molecular Formula

C15H11Li

Molecular Weight

198.2 g/mol

IUPAC Name

lithium;2-phenyl-1H-inden-1-ide

InChI

InChI=1S/C15H11.Li/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15;/h1-11H;/q-1;+1

InChI Key

CFJNNECDDHWVGF-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH-]1C2=CC=CC=C2C=C1C3=CC=CC=C3

Origin of Product

United States

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